molecular formula C16H15NO2S B4713316 6-butylthieno[2,3-b]quinoline-2-carboxylic acid

6-butylthieno[2,3-b]quinoline-2-carboxylic acid

Cat. No.: B4713316
M. Wt: 285.4 g/mol
InChI Key: FPBKRLAOIIWBDX-UHFFFAOYSA-N
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Description

6-Butylthieno[2,3-b]quinoline-2-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a quinoline core fused with a thiophene ring and a butyl group attached to the sixth position The carboxylic acid functional group is located at the second position of the quinoline ring

Preparation Methods

Chemical Reactions Analysis

6-Butylthieno[2,3-b]quinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-2-carboxylate derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at positions that are activated by the electron-donating butyl group. Common reagents include halogens and sulfonyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylate derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

6-Butylthieno[2,3-b]quinoline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-butylthieno[2,3-b]quinoline-2-carboxylic acid involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, this compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases . The thiophene ring enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

6-Butylthieno[2,3-b]quinoline-2-carboxylic acid can be compared with other quinoline derivatives, such as:

    6-Ethyl-thieno[2,3-b]quinoline-2-carboxylic acid: Similar in structure but with an ethyl group instead of a butyl group.

    Quinoline-2-carboxylate derivatives: These compounds share the quinoline core but differ in the substituents attached to the ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-butylthieno[2,3-b]quinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2S/c1-2-3-4-10-5-6-13-11(7-10)8-12-9-14(16(18)19)20-15(12)17-13/h5-9H,2-4H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBKRLAOIIWBDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=CC3=C(N=C2C=C1)SC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-butylthieno[2,3-b]quinoline-2-carboxylic acid
Reactant of Route 2
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6-butylthieno[2,3-b]quinoline-2-carboxylic acid
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6-butylthieno[2,3-b]quinoline-2-carboxylic acid
Reactant of Route 4
6-butylthieno[2,3-b]quinoline-2-carboxylic acid
Reactant of Route 5
6-butylthieno[2,3-b]quinoline-2-carboxylic acid
Reactant of Route 6
6-butylthieno[2,3-b]quinoline-2-carboxylic acid

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